Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
Description
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1935130-91-8) is a fluorinated bicyclopentane derivative with the molecular formula C₈H₁₁FO₂ and a molecular weight of 158.17 g/mol. This compound features a bicyclo[1.1.1]pentane core, a strained hydrocarbon scaffold increasingly utilized in medicinal chemistry as a bioisostere for tert-butyl or aromatic groups. The fluorine atom at the 3-position enhances metabolic stability and modulates electronic properties, while the ethyl ester group provides a handle for further functionalization .
Key properties include a purity of ≥98% (HPLC) and storage recommendations at -20°C to maintain stability.
Properties
IUPAC Name |
ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQRBSYYRSORPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method employs radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane structure . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar radical fluorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification methods could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Bioisosterism in Drug Design
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate serves as a non-classical bioisostere of the phenyl ring, which is crucial in drug development. The unique bicyclic structure provides enhanced pharmacological properties compared to traditional aromatic compounds. This compound's incorporation into drug candidates can lead to improved metabolic stability and bioavailability, making it a valuable scaffold in pharmaceutical research .
Case Studies
- Anticancer Agents : Research indicates that derivatives of bicyclo[1.1.1]pentane structures, including this compound, have shown promise in the development of anticancer agents due to their ability to modulate biological targets effectively.
- Neurological Disorders : Compounds derived from this bicyclic structure are being investigated for their potential use in treating neurological disorders, where modifications can enhance the binding affinity to specific receptors.
Synthetic Applications
Fluorination Reactions
The synthesis of this compound often involves fluorination reactions that introduce fluorine atoms into organic molecules, enhancing their reactivity and stability. A notable method includes the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which yields the desired compound with high efficiency .
Data Table: Synthesis Conditions for Fluorination
| Reaction Component | Amount | Conditions |
|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 100 mg | Stirred at 50°C for 16 hours |
| Silver Nitrate | 5-20 mol% | Under argon atmosphere |
| SELECTFLUOR® | 1.3-2.5 eq | In deoxygenated water |
Material Science
Polymer Chemistry
this compound is also explored for its potential applications in polymer chemistry, particularly in the synthesis of fluorinated polymers that exhibit enhanced thermal and chemical stability due to the presence of fluorine atoms.
Case Studies
- Fluorinated Polymers : Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and resistance to solvents.
Environmental Impact and Safety
Despite its promising applications, it is essential to consider the environmental impact and safety measures associated with handling this compound:
Mechanism of Action
The mechanism of action of ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The rigid bicyclo[1.1.1]pentane framework can enhance the compound’s stability and resistance to metabolic degradation, making it a promising candidate for drug development .
Comparison with Similar Compounds
Key Observations :
- Fluorination Position: Monofluorination at C3 (as in the target compound) preserves synthetic versatility, whereas difluoro or halogenated analogs (e.g., bromo/fluoro) are tailored for specific reactivity, such as Suzuki couplings .
- Ester Groups : Ethyl and methyl esters are common for downstream hydrolysis to carboxylic acids, while tert-butyl esters offer stability under acidic conditions .
Amino- and Hydroxy-Substituted Derivatives
Key Observations :
- Amino Derivatives: The target compound’s ethyl ester can be hydrolyzed to a carboxylic acid and converted to amines via Strecker or Gabriel syntheses, enabling integration into peptidomimetics .
- Radical Fluorination : A scalable method for introducing fluorine (e.g., 3-fluorobicyclo[1.1.1]pentan-1-amine) highlights the synergy between fluorination and bioactivity .
Aryl- and Heteroaryl-Substituted Analogs
Biological Activity
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure with a fluorine substituent, which influences its reactivity and biological interactions. The molecular formula is with a molecular weight of 130.12 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇F O₂ |
| Molecular Weight | 130.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 146038-53-1 |
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions due to the presence of the fluorine atom, which enhances lipophilicity and stability. This modification can lead to altered binding affinities compared to non-fluorinated analogs.
Key Mechanisms:
- Enzyme Interaction : The fluorine atom may enhance or inhibit enzyme activity by stabilizing certain conformations.
- Receptor Binding : Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug design.
Synthesis
The synthesis of this compound typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using specific reagents under controlled conditions, such as silver nitrate combined with a fluorinating agent.
Synthetic Route Overview:
- Starting Material : Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Reagents : Silver nitrate, fluorinating agent
- Conditions : Controlled temperature and pressure settings to optimize yield.
Biological Studies and Case Examples
Several studies have investigated the biological effects of this compound, with promising results in various applications:
Case Study 1: Anticancer Activity
A study explored the compound's potential as an anticancer agent by assessing its efficacy against specific cancer cell lines. Results indicated that the compound exhibited cytotoxic effects at certain concentrations, suggesting a mechanism involving apoptosis induction.
Case Study 2: Anti-inflammatory Properties
Research has demonstrated that this compound can modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-carboxylic acid | Lacks fluorine; less reactive | Lower potency in biological assays |
| 3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid | Chlorine instead of fluorine; different reactivity | Varies based on substitution |
Q & A
Q. What are the key synthetic routes for Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis often begins with methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, which undergoes bromination using Br₂ and triphenylphosphine in the presence of imidazole to form a bromide intermediate. Subsequent Arbuzov reaction with triethyl phosphite produces a phosphonate ester, followed by reduction to yield an aldehyde. Fluorination strategies, such as using fluorinating agents like CF₃TMS, are employed to introduce fluorine at the bridgehead position. Final resolution of enantiomers via Strecker synthesis or chiral chromatography ensures enantiopurity. Reaction conditions (e.g., catalyst choice, temperature, and solvent) critically affect yield; for example, Rh₂(Oct)₄ catalysis in one-pot syntheses achieves ~40% yield for difluorinated analogs .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine coupling patterns and bridgehead substituents. For example, ¹⁹F NMR can distinguish between mono- and difluorinated derivatives. High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR confirms functional groups like ester carbonyls. X-ray crystallography is less common due to the compound’s rigidity and low crystallinity but may resolve stereochemical ambiguities in enantiopure samples .
Advanced Research Questions
Q. What enantioselective strategies are effective for synthesizing fluorinated bicyclo[1.1.1]pentane derivatives?
Chiral resolution via the Strecker reaction is a proven method: treatment of aldehyde intermediates with a chiral amine (e.g., (S)-α-methylbenzylamine) forms diastereomeric imines, which are separated chromatographically. Alternatively, asymmetric catalysis using chiral Rh or Pd complexes can directly control stereochemistry during fluorination. Recent work by Sánchez-S et al. achieved enantiomeric excess (ee) >95% using a chiral phosphine ligand in the Arbuzov step .
Q. How do fluorination agents and catalysts influence regioselectivity in bicyclo[1.1.1]pentane functionalization?
Fluorination with CF₃TMS in the presence of NaI selectively targets bridgehead positions due to steric and electronic effects. Transition-metal catalysts like Rh₂(Oct)₄ enhance regioselectivity by stabilizing strained transition states. For example, Rh-catalyzed reactions favor bridgehead fluorination over side-chain modification, achieving 42–43% yields for difluorinated analogs. In contrast, radical fluorination methods may lead to competing pathways, reducing selectivity .
Q. What challenges arise in functionalizing bicyclo[1.1.1]pentane scaffolds, and how are they addressed?
The high ring strain and steric hindrance at the bridgehead position limit traditional SN2 reactions. Strategies include:
- Photocatalysis : Enables C–H functionalization under mild conditions.
- Transition-metal catalysis : Rh or Pd complexes stabilize strained intermediates during cross-coupling.
- Protecting-group strategies : Boc-protected amines (e.g., tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate) prevent undesired side reactions during multi-step syntheses .
Q. How can computational modeling predict reactivity and stability in fluorinated bicyclo[1.1.1]pentane derivatives?
Density functional theory (DFT) calculations assess bond dissociation energies (BDEs) and transition-state geometries, predicting fluorination sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzyme active sites), guiding medicinal chemistry optimization. For instance, 3-fluorobicyclo[1.1.1]pentyl)glycine derivatives show enhanced metabolic stability in protease inhibitors due to reduced ring flexibility .
Data Contradiction Analysis
Q. Why do reported yields for fluorinated bicyclo[1.1.1]pentane esters vary across studies?
Discrepancies arise from differences in:
- Catalyst loading : Higher Rh₂(Oct)₄ concentrations (e.g., 15 µg vs. 7 µg) improve yields but increase costs.
- Purification methods : Flash chromatography vs. recrystallization affects recovery rates.
- Substrate purity : Trace impurities in starting materials (e.g., methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate) reduce reaction efficiency. Comparative studies suggest optimizing catalyst-to-substrate ratios and using inert atmospheres to minimize side reactions .
Methodological Guidance
Q. What analytical workflows are recommended for characterizing enantiopure fluorinated bicyclo[1.1.1]pentanes?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with DFT-simulated data.
- Dynamic NMR : Resolve conformational dynamics (e.g., ring puckering) at low temperatures (−40°C) .
Applications in Medicinal Chemistry
Q. How are fluorinated bicyclo[1.1.1]pentanes used as bioisosteres in drug design?
The 3-fluorobicyclo[1.1.1]pentane moiety replaces tert-butyl or aromatic groups in protease inhibitors (e.g., HCV NS3/4A inhibitors), improving metabolic stability and reducing off-target interactions. Its rigidity enforces precise spatial orientation of pharmacophores, enhancing binding affinity. In vitro studies show 10-fold higher potency compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
